Ethyl (5-ethoxypyrazin-2-yl)carbamate

Description

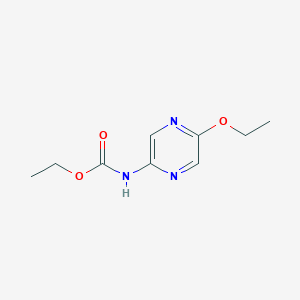

Ethyl (5-ethoxypyrazin-2-yl)carbamate is a synthetic carbamate derivative featuring a pyrazine ring substituted with an ethoxy group at the 5-position and a carbamate moiety at the 2-position. Carbamates are widely studied for their biological activities, including antimicrobial, pesticidal, and carcinogenic effects, depending on substituents and metabolic pathways .

Properties

Molecular Formula |

C9H13N3O3 |

|---|---|

Molecular Weight |

211.22 g/mol |

IUPAC Name |

ethyl N-(5-ethoxypyrazin-2-yl)carbamate |

InChI |

InChI=1S/C9H13N3O3/c1-3-14-8-6-10-7(5-11-8)12-9(13)15-4-2/h5-6H,3-4H2,1-2H3,(H,10,12,13) |

InChI Key |

SQCRNXKROVCONY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC=C(N=C1)NC(=O)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethyl Carbamate (EC)

Structure : Simple carbamate (NH₂COOCH₂CH₃).

Key Differences :

- EC lacks the pyrazine ring and ethoxy group, contributing to its higher volatility and widespread presence in fermented foods and alcoholic beverages .

- Toxicity: EC is a Group 2A carcinogen (probably carcinogenic to humans) with evidence of inducing hepatic, lung, and ear duct tumors in rodents . Mechanistically, EC metabolizes to genotoxic vinyl carbamate epoxide, which forms DNA adducts .

- Regulatory Status : Mitigation strategies (e.g., distillation) reduce EC levels in beverages; the EU and Canada enforce limits (e.g., 150 µg/L in spirits) .

Pyrazine rings may confer unique electronic effects, influencing reactivity or binding to biological targets .

Vinyl Carbamate

Structure : CH₂=CH-O-CO-NH₂.

Key Differences :

- Vinyl carbamate is a direct metabolite and more potent carcinogen than EC, inducing tumors at lower doses in mice and rats .

- Mechanism: Rapidly metabolized to vinyl carbamate epoxide, a highly DNA-reactive species, explaining its 10–100× greater carcinogenicity than EC .

However, the pyrazine ring could introduce alternative metabolic pathways or target organ specificity.

Pyrazine Carboxamides and Carbamates

Examples: 5-Alkylamino-N-phenylpyrazine-2-carboxamides (), ethyl (5-amino-3-phenyl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate (). Key Differences:

- Pyrazine carboxamides exhibit antimycobacterial activity, with substituents (e.g., alkylamino groups) modulating efficacy .

- Carbamate derivatives with fused pyridopyrazine rings () highlight structural diversity but lack toxicological data.

Comparison: The ethoxy group in Ethyl (5-ethoxypyrazin-2-yl)carbamate may enhance solubility or stability compared to alkylamino or phenyl-substituted analogs. Biological activity could differ due to electronic effects of the ethoxy substituent.

Comparative Data Table

Research Findings and Implications

- Synthesis: this compound may be synthesized via nucleophilic substitution of chloropyrazine derivatives with ethanolamine, akin to methods for pyrazine carboxamides .

- Toxicity: While EC and vinyl carbamate are well-characterized carcinogens, the pyrazine and ethoxy groups in this compound could redirect metabolism toward less reactive pathways, reducing genotoxicity .

- Regulatory Gaps: No data exist on its presence in food or environmental matrices. Monitoring would require advanced analytical methods, similar to EC detection in spirits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.